![molecular formula C12H12N2O3 B11165183 N-(1H-indol-2-ylcarbonyl)-L-alanine](/img/structure/B11165183.png)
N-(1H-indol-2-ylcarbonyl)-L-alanine
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Overview
Description
2-[(1H-indol-2-yl)formamido]propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent reactions introduce the formamido and propanoic acid groups.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are frequently used to form carbon-carbon bonds in the synthesis of complex indole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, amines, and various substituted indoles .
Scientific Research Applications
2-[(1H-indol-2-yl)formamido]propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(1H-indol-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. This interaction can influence various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
2-[(1H-indol-2-yl)formamido]propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-2-(1H-indole-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-7(12(16)17)13-11(15)10-6-8-4-2-3-5-9(8)14-10/h2-7,14H,1H3,(H,13,15)(H,16,17)/t7-/m0/s1 |
InChI Key |
GLMNAEZCOPCAGN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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